3-(2,5-dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one is a compound belonging to the quinazolinone class, which is known for its diverse biological activities. Quinazolinones are characterized by their fused benzene and pyrimidine rings, and they often exhibit significant pharmacological properties, including antibacterial, antifungal, and anticancer activities. This specific compound features a mercapto group and a dimethylphenyl substituent, enhancing its potential for various applications in medicinal chemistry.
The compound can be synthesized through various methods involving the reaction of anthranilic acid derivatives with different electrophiles. It falls under the classification of heterocyclic compounds, specifically within the category of quinazolinones, which are noted for their therapeutic potential in treating various diseases.
The synthesis of 3-(2,5-dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one can be achieved through several established methods:
The process generally involves monitoring reactions via thin-layer chromatography, followed by purification through crystallization techniques.
The molecular structure of 3-(2,5-dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one consists of a quinazolinone core with specific substituents:
The compound's structure can be visualized using molecular modeling software or derived from spectral data such as NMR and IR spectroscopy.
3-(2,5-dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one is involved in several chemical reactions:
These reactions highlight the versatility of the compound in synthetic organic chemistry.
The mechanism of action for compounds like 3-(2,5-dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one typically involves:
Quantitative data on efficacy against specific biological targets would require further experimental validation.
These properties are essential for understanding reactivity and potential applications.
3-(2,5-dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one has several potential applications in scientific research:
Continued research into this compound could reveal further applications in medicinal chemistry and drug development.
The medicinal exploration of quinazolinones spans more than a century, beginning with the isolation of natural alkaloids and evolving into targeted synthetic approaches:
Table 1: Key Milestones in Quinazolinone Drug Development
Time Period | Development | Representative Agents | Therapeutic Application |
---|---|---|---|
1869 | First synthesis of quinazolinone derivative | 2-Cyano-3,4-dihydro-4-oxoquinazoline | Foundation for synthetic chemistry |
Pre-1950 | Isolation of natural quinazolinone alkaloids | Febrifugine (from Dichroa febrifuga) | Traditional antimalarial |
1980s-1990s | Tyrosine kinase inhibitors | Gefitinib, Erlotinib | EGFR-targeted anticancer agents |
2000s-present | Multi-targeted kinase inhibitors | Afatinib, Dacomitinib | Treatment-resistant cancers |
The antimalarial properties of febrifugine (isolated from traditional Chinese medicine Dichroa febrifuga) provided the first pharmacological validation of the quinazolinone scaffold in the pre-1950s [6]. This natural compound demonstrated exceptional potency (100-fold greater than quinine against malaria parasites), highlighting the therapeutic potential of this structural class [1]. The 1980s witnessed a paradigm shift with the rational design of 4-anilinoquinazolines as tyrosine kinase inhibitors, culminating in FDA-approved drugs like gefitinib (2003) and erlotinib (2004) for non-small cell lung cancer [9]. These agents established the pharmacophoric superiority of the 4-anilinoquinazoline core for targeted cancer therapy.
Concurrently, researchers identified 2-mercaptoquinazolin-4(3H)-one derivatives as promising scaffolds with distinct advantages. Their enhanced metabolic stability and capacity for hydrogen bonding interactions via the thione/thiol tautomerism expanded their applications beyond kinase inhibition [1] [6]. Recent drug discovery efforts have focused on optimizing substitutions at the 3-position to improve target selectivity and physicochemical properties. For instance, EP3 receptor antagonists featuring 3-(2-aminocarbonylphenyl)propanoic acid moieties demonstrated exceptional receptor affinity (Kᵢ = 0.068 nM) and oral bioavailability in pregnant rat models [8]:
Table 2: Receptor Affinity Profile of Advanced Quinazolinone Derivatives
Compound | EP3 Kᵢ (nM) | EP1 Kᵢ (nM) | EP2 Kᵢ (nM) | EP4 Kᵢ (nM) | Selectivity Ratio (EP1/EP3) |
---|---|---|---|---|---|
Standard Antagonist | 0.23 | 550 | >10,000 | >10,000 | 2,391 |
Optimized Derivative | 0.068 | 2,900 | >10,000 | >10,000 | 42,647 |
The 2-mercapto substitution imparts unique physicochemical and pharmacological properties to the quinazolinone scaffold, distinguishing it from other derivatives:
Tautomeric Flexibility: 2-Mercaptoquinazolin-4(3H)-one exists in a dynamic thione-thiol equilibrium governed by lactam-lactim tautomerism. This equilibrium significantly influences molecular reactivity and binding capabilities. In the thione form (predominant in crystalline state), the exocyclic sulfur engages in strong hydrogen bonding with biological targets. The thiol form enables formation of disulfide bridges with cysteine residues in enzyme active sites, facilitating covalent inhibition strategies [1] [7]. This tautomeric flexibility enhances molecular recognition across diverse biological targets, making it a versatile pharmacophore element.
Electronic and Metabolic Optimization: The mercapto group substantially lowers pKa (approximately 7.3-8.4) compared to nonsubstituted quinazolinones, enhancing membrane permeability at physiological pH. This facilitates blood-brain barrier penetration for targeting central nervous system disorders [1]. Additionally, the sulfur atom undergoes controlled metabolic oxidation to sulfoxides and sulfones, which can be exploited for prodrug design strategies. Unlike many thiol-containing drugs, 2-mercaptoquinazolinone derivatives exhibit minimal non-specific protein binding, reducing off-target effects [2].
Functional Versatility: Position 2 serves as a versatile handle for chemical modifications via alkylation, acylation, or oxidation, enabling structure-activity relationship exploration. Research demonstrates that S-substitution at this position dramatically alters biological activity profiles. For example, introducing ethylbenzenesulfonamide moieties yields potent carbonic anhydrase inhibitors (Kᵢ = 8.0-40.7 nM against tumor-associated isoforms hCA IX/XII) [2]. When hybridized with phenolic moieties via thioacetohydrazone linkers, these compounds exhibit exceptional antioxidant capacity exceeding ascorbic acid and Trolox in multiple assay systems [7]:
Table 3: Antioxidant Activities of 2-Mercaptoquinazolinone-Phenol Hybrids
Compound | ABTS⁺ IC₅₀ (μM) | DPPH IC₅₀ (μM) | FRAP (μM TE) | CUPRAC (μM TE) |
---|---|---|---|---|
5h | 12.3 | 18.7 | 1,240 | 1,890 |
5k | 14.1 | 19.2 | 1,190 | 1,820 |
Ascorbic Acid | 16.8 | 22.5 | 980 | 1,560 |
Trolox | 19.4 | 24.8 | 1,000 | 1,600 |
Metal Coordination Capability: The thione sulfur and adjacent nitrogen atoms form stable chelation complexes with transition metals (Fe²⁺, Cu²⁺, Zn²⁺), enabling inhibition of metalloenzymes. This property is particularly relevant for targeting tumor-associated carbonic anhydrases (zinc metalloenzymes) and ribonucleotide reductases (iron-dependent enzymes) in cancer therapy. Molecular docking studies confirm that the thiocarbonyl group coordinates the catalytic zinc ion in hCA IX/XII, while additional substituents interact with hydrophobic regions of the active site [2] [7].
The strategic incorporation of the 2,5-dimethylphenyl group at the N3-position of the quinazolinone scaffold represents a rational approach to optimize target engagement and physicochemical properties:
Steric Optimization: The ortho-methyl group creates a 60° dihedral angle with the quinazolinone plane, positioning the aromatic ring perpendicularly above the heterocycle. This conformation optimally occupies the hydrophobic pocket in enzyme binding sites while minimizing steric clash. The para-methyl group extends toward solvent-exposed regions without increasing polar surface area, maintaining membrane permeability. This specific substitution pattern balances steric bulk and conformational flexibility, unlike unsubstituted phenyl groups that adopt coplanar conformations with reduced target complementarity [8] [10].
Electronic Modulation: The electron-donating methyl groups substantially alter the electron density distribution through hyperconjugative effects. Nuclear magnetic resonance studies demonstrate significant upfield shifts (δ = -0.3 to -0.5 ppm) for protons ortho to methyl substituents, indicating enhanced electron density at the phenyl-quinazolinone linkage. This electronic perturbation follows a predictable Hammett relationship (ρ = -2.10 in aqueous solution), where electron-donating groups lower the pKa of adjacent functional groups [5]. For 3-(2,5-dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one, computational models predict a pKa reduction of approximately 0.4 units compared to the unsubstituted phenyl analog, enhancing the anionic form population at physiological pH:
Table 4: Electronic Effects of Aromatic Substituents on Pharmacological Activity
Substituent Pattern | Hammett σ Value | Predicted pKa Shift | hCA IX Inhibition Kᵢ (nM) |
---|---|---|---|
Unsubstituted phenyl | 0 | Reference | 45.2 |
4-Methylphenyl | -0.17 | -0.36 | 28.7 |
2,5-Dimethylphenyl | -0.27 | -0.57 | 13.0 |
3-Trifluoromethylphenyl | 0.43 | +0.90 | >100 |
Isoform Selectivity: The hydrophobic surface area provided by the dimethylphenyl group enables selective interactions with tumor-associated carbonic anhydrase isoforms (hCA IX/XII) over off-target cytosolic forms (hCA I/II). Molecular dynamics simulations reveal that the 2,5-dimethyl configuration optimally fills a hydrophobic subpocket near Val-131 in hCA IX, achieving selectivity indices (SI = Kᵢ(hCA I)/Kᵢ(hCA IX)) exceeding 95-fold [2]. This contrasts sharply with smaller alkyl groups (methyl, ethyl) that show less than 10-fold selectivity. The selectivity arises from subtle differences in hydrophobic cleft dimensions between isoforms, making steric matching critical for therapeutic precision.
Metabolic Stabilization: The methyl groups block cytochrome P450-mediated hydroxylation at the 2- and 5-positions, significantly reducing hepatic first-pass metabolism. Pharmacokinetic studies of structurally similar compounds show that dimethyl substitution extends plasma half-life (t₁/₂) by 2.3-fold compared to monosubstituted analogs and 4.1-fold versus unsubstituted phenyl derivatives [8]. This metabolic stabilization is crucial for maintaining therapeutic concentrations while reducing dosing frequency—a key consideration in chronic disease management.
Synthetic Versatility: The 2,5-dimethylphenyl substituent is readily introduced via three efficient routes: (1) N-alkylation of 2-mercaptoquinazolin-4(3H)-one with 2,5-dimethylbromobenzene under basic conditions; (2) Cyclocondensation of anthranilic acid derivatives with 2,5-dimethylphenyl isothiocyanate; (3) Ugi-type multicomponent reactions incorporating 2,5-dimethylbenzaldehyde as a key component. These approaches provide yields exceeding 75% with excellent purity profiles, facilitating structure-activity relationship exploration [1] [4] [10].
Table 5: Hammett Parameters Guiding 3-Arylquinazolinone Design
Substituent | σₘ | σₚ | Predicted pKa (Quinazolinone) | Relative Activity |
---|---|---|---|---|
4-OMe | 0.12 | -0.27 | 6.94 | High |
2,5-diMe | -0.15 (avg) | -0.17 (avg) | 6.87 | Highest |
4-Cl | 0.37 | 0.23 | 7.52 | Moderate |
3-CF₃ | 0.43 | 0.54 | 7.82 | Low |
The strategic integration of steric, electronic, and metabolic considerations establishes 3-(2,5-dimethylphenyl)-2-mercaptoquinazolin-4(3H)-one as a promising scaffold for targeted therapeutic development. Its balanced physicochemical profile and demonstrated activity against validated biological targets position it as a compelling candidate for further preclinical evaluation.
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8